molecular formula C16H24O3 B12641833 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-

2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-

Cat. No.: B12641833
M. Wt: 264.36 g/mol
InChI Key: AMJPIEOPNLIXNI-UHFFFAOYSA-N
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Description

2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl-: is a complex organic compound belonging to the benzoxocin family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxocin ring, and multiple methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- typically involves the cyclization of resorcinols with cyclic allylic alcohols. One common method employs boron trifluoride etherate as a catalyst to facilitate the cyclization process . The reaction conditions generally include:

    Catalyst: Boron trifluoride etherate

    Solvent: Anhydrous ether

    Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Halogenated benzoxocin derivatives

Scientific Research Applications

Chemistry: In chemistry, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural analogs have been investigated for their biological activity.

Medicine: Research into the medicinal properties of this compound is ongoing. Preliminary studies suggest potential anticancer activity, making it a candidate for further drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy and methyl groups enhances its binding affinity and specificity. Pathways involved include:

    Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.

    Receptor modulation: It can act as an agonist or antagonist for certain receptors, influencing cellular signaling.

Comparison with Similar Compounds

  • 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-
  • 2 (4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
  • 2,2-Dimethoxy-2-phenylacetophenone

Comparison: Compared to similar compounds, 2H-1-Benzoxocin, 3,4,5,6-tetrahydro-4,8-diMethoxy-2,2,4-triMethyl- stands out due to its unique combination of methoxy and methyl groups. These functional groups enhance its chemical reactivity and potential applications. Additionally, its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

4,8-dimethoxy-2,2,4-trimethyl-5,6-dihydro-3H-1-benzoxocine

InChI

InChI=1S/C16H24O3/c1-15(2)11-16(3,18-5)9-8-12-10-13(17-4)6-7-14(12)19-15/h6-7,10H,8-9,11H2,1-5H3

InChI Key

AMJPIEOPNLIXNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCC2=C(O1)C=CC(=C2)OC)(C)OC)C

Origin of Product

United States

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